molecular formula C21H20N4O5S B2915396 methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate CAS No. 1251604-71-3

methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate

Cat. No.: B2915396
CAS No.: 1251604-71-3
M. Wt: 440.47
InChI Key: RNRPRNCHBVRIOT-UHFFFAOYSA-N
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Description

Methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound features a triazole ring fused with a pyridine ring, making it a triazolopyridine derivative

Preparation Methods

The synthesis of methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine ring system . The sulfonamide group is then introduced through a nucleophilic substitution reaction, where a sulfonyl chloride reacts with an amine group on the triazolopyridine core. Finally, the furan-2-carboxylate moiety is attached via esterification, using a suitable carboxylic acid derivative and an alcohol.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the furan ring, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonamide group to an amine or the triazole ring to a dihydrotriazole.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where the sulfonyl chloride can be replaced with various nucleophiles, leading to different sulfonamide derivatives.

    Esterification and Hydrolysis: The ester group in the furan-2-carboxylate moiety can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

    Biology: The triazolopyridine core is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. This makes the compound a potential candidate for drug development and biological studies.

    Medicine: Due to its potential biological activities, the compound can be investigated for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties can be exploited in the development of new materials, such as polymers or coatings, with specific functionalities.

Comparison with Similar Compounds

Methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate can be compared to other triazolopyridine derivatives, such as:

Properties

IUPAC Name

methyl 5-[[4-methyl-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-14-4-6-16(7-5-14)25(12-17-8-10-19(30-17)21(26)29-3)31(27,28)18-9-11-20-23-22-15(2)24(20)13-18/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRPRNCHBVRIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=C(O2)C(=O)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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